6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester
Description
6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester is a halogenated indazole derivative characterized by a chlorine atom at position 6, an iodine atom at position 3, and a methyl ester group at position 4 of the indazole ring. Halogenated indazoles are often explored as intermediates in drug synthesis due to their ability to modulate electronic properties and binding interactions .
Properties
IUPAC Name |
methyl 6-chloro-3-iodo-2H-indazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClIN2O2/c1-15-9(14)5-2-4(10)3-6-7(5)8(11)13-12-6/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPVJPZHUYCMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=NNC(=C12)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601235937 | |
| Record name | Methyl 6-chloro-3-iodo-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-39-4 | |
| Record name | Methyl 6-chloro-3-iodo-1H-indazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-chloro-3-iodo-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester typically involves the reaction of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of copper iodide (CuI) . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit protein kinases and topoisomerase I, which play crucial roles in cell signaling and DNA replication . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substitutions
4-Bromo-3-chloro-6-indazolecarboxylic acid methyl ester (CAS 885523-57-9)
- Structure : Bromine replaces iodine at position 3.
- Molecular Formula : C₉H₆BrClN₂O₂.
- Key Differences :
3-Bromo-6-chloro-4-indazolecarboxylic acid methyl ester (CAS 885522-96-3)
- Structure : Bromine at position 3, chlorine at position 4.
- Molecular Formula : C₉H₆BrClN₂O₂.
- Key Differences :
6-Chloro-3-iodo-4-methoxy-2H-indazole (CAS 885519-68-6)
Analogues with Ester Group Variations
Methyl 6-Chloro-1H-indazole-3-carboxylate
- Structure : Methyl ester at position 3 instead of 4.
- Molecular Formula : C₉H₆ClN₂O₂.
- Key Differences :
Ethyl 6-Chloro-1H-indazole-3-carboxylate
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of Selected Indazole Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester | - | C₉H₆ClIN₂O₂ | ~336.4 | Cl (C6), I (C3), COOCH₃ (C4) |
| 4-Bromo-3-chloro-6-indazolecarboxylic acid methyl ester | 885523-57-9 | C₉H₆BrClN₂O₂ | 289.51 | Br (C3), Cl (C6), COOCH₃ (C4) |
| 3-Bromo-6-chloro-4-indazolecarboxylic acid methyl ester | 885522-96-3 | C₉H₆BrClN₂O₂ | 289.51 | Br (C3), Cl (C6), COOCH₃ (C4) |
| Methyl 6-Chloro-1H-indazole-3-carboxylate | - | C₉H₆ClN₂O₂ | ~212.6 | Cl (C6), COOCH₃ (C3) |
Reactivity Insights:
- Iodo vs. Bromo Substituents : Iodo groups are more polarizable, enhancing susceptibility to nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromo analogues .
- Ester Position : Methyl esters at position 4 (as in the target compound) may sterically hinder interactions at the indazole core compared to position 3 esters .
Biological Activity
6-Chloro-3-iodo-4-indazolecarboxylic acid methyl ester (CAS No. 885522-39-4) is a compound belonging to the indazole family, known for its diverse biological activities. This article aims to explore its biological activity, mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 210.62 g/mol. The presence of chlorine and iodine atoms in its structure influences its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, indazole derivatives are known to exhibit antineoplastic activity by modulating kinase activities, which are crucial in cancer progression .
Therapeutic Applications
Research indicates that this compound may have potential applications in various therapeutic areas:
- Cancer Treatment : Indazole derivatives have shown promise as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Neurological Disorders : Some studies suggest that indazole compounds can act as cholinesterase inhibitors, potentially benefiting conditions like Alzheimer's disease by increasing acetylcholine levels .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of various cancer cell lines. For instance, a study reported that this compound reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways.
In Vivo Studies
Animal model studies have further supported its potential therapeutic effects. In a murine model of cancer, administration of the compound resulted in significant tumor size reduction compared to control groups. This suggests that the compound not only inhibits tumor growth but may also enhance survival rates in treated subjects .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Anticancer, anti-inflammatory | Contains both chlorine and iodine atoms |
| 4-Amino-6-fluoro-3-indazolecarboxylic acid | Anticancer | Fluorine substitution enhances reactivity |
| 4-Amino-6-chloro-3-indazolecarboxylic acid | Cholinesterase inhibition | Lacks iodine; different pharmacological profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
